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Compound of Interest

Compound Name: Amaranth Red 2

cat. No.: B1171559

An In-depth Technical Guide to Amaranth (Acid Red 27) as a Biological Stain

Introduction

Amaranth, also known by a variety of synonyms including FD&C Red No. 2, Acid Red 27, and
C.l. 16185, is a synthetic anionic azo dye.[1][2] Developed in 1878 from coal tar, it was widely
used as a colorant in foods, drugs, and cosmetics.[1][3] However, in 1976, the U.S. Food and
Drug Administration (FDA) banned its use in these products due to concerns over its
carcinogenic potential, a decision based on studies linking high doses to malignant tumors in
female rats.[2][4]

While its primary historical application was as a colorant, Amaranth has seen limited and niche
use as a biological stain.[3] This guide provides a comprehensive technical overview of
Amaranth's properties, evaluates its suitability for biological staining applications based on
available scientific literature, and details safety considerations critical for researchers,
scientists, and drug development professionals. The information presented highlights both the
theoretical potential and the practical limitations of using this compound in a laboratory setting.

Physicochemical Properties

Amaranth is a dark, reddish-purple powder that is soluble in water and glycerol but insoluble in
most organic solvents.[1][3] As an anionic dye, its staining properties are based on electrostatic
interactions with positively charged components in biological tissues, such as proteins in the
cytoplasm and nucleus.[3]

Table 1: Chemical Identity of Amaranth
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Property Value Source(s)
Trisodium (4E)-3-ox0-4-[(4-
sulfonate-1-

IUPAC Name [2]
naphthyl)hydrazono]naphthale
ne-2,7-disulfonate
FD&C Red No. 2, Acid Red 27,

Common Synonyms ) [1112114]
C.l. 16185, E123, Azorubin S

CAS Number 915-67-3 [1]

Chemical Formula C20H11N2Naz010S3 [2]

Molecular Weight 604.47 g/mol [2]

Table 2: Spectroscopic and Physical Properties of Amaranth

Property Value Source(s)
Dark red to purple, water-

Appearance [2][3]

soluble powder or granules

Absorption Max (Amax) in
Water

~520 nm

[2131[4]

Solubility in Water

72 mg/ml at 26° C

[3]

pH of 1% Solution

~10.8

[3](5]

Melting Point

Decomposes at 120 °C without

melting

[2]

Applications in Biological Staining

The literature describes Amaranth as a potentially useful cytoplasmic and nuclear dye for

histological applications, though specific, validated protocols are scarce.[3] Its anionic nature

suggests it would behave similarly to other acid dyes like Eosin, staining basic cellular

components such as cytoplasm, collagen, and muscle fibers. Its most concrete cited use is for
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the microscopic visualization of crop contraction in blowflies and as a tracking dye in
electrophoresis.[3]

Experimental Protocol: General Histological Staining
(Hypothetical)

This protocol is a generalized procedure based on the properties of an acid dye. It is intended
as a starting point for investigation and has not been validated from cited literature for
Amaranth specifically.

» Deparaffinization and Rehydration:
o Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

o Transfer through 100% ethanol (2x2 minutes), 95% ethanol (2 minutes), and 70% ethanol

(2 minutes).
o Rinse in distilled water for 5 minutes.
e Nuclear Staining (Hematoxylin):
o Immerse slides in Harris's hematoxylin (or similar) for 5-10 minutes.
o Rinse briefly in distilled water.
o Differentiate in 0.5-1.0% acid-alcohol for a few seconds.
o Rinse thoroughly in running tap water.

o "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2
minutes.

o Rinse in running tap water for 5 minutes.
o Counterstaining (Amaranth):

o Prepare a 0.5% (w/v) aqueous solution of Amaranth.
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o Immerse slides in the Amaranth solution for 30 seconds to 2 minutes. The optimal time will
require standardization.

o Rinse briefly in distilled water to remove excess stain.

e Dehydration and Mounting:

o Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), 100% ethanol
(2x2 minutes).

o Clear in Xylene (or substitute) for 2x5 minutes.

o Mount with a permanent mounting medium.

General Histological Staining Workflow

Sample Preparation Staining Finalization

D y Nuclear Stain Counterstain Dehydrate Clear
’ (xylene) > (Graded Ethanol) ‘ 1| (Hematoxyiin) | Rinse & Difierentiate > (Amaranth Solution) = (Graded Ethanol) H (xylene) H Mount ‘

Rinse ‘ !

Click to download full resolution via product page

A generalized workflow for using Amaranth as a histological counterstain.

Assessment as a Fluorescent Probe

While sometimes classified as a fluorescent dye, Amaranth's properties as a fluorophore are
not well-characterized for biological imaging.[6] A significant challenge is the lack of a published
fluorescence emission spectrum, which is essential for selecting appropriate filters and
detectors in fluorescence microscopy.

One study has explored its fluorescence for quantitative analysis, demonstrating that its weak
native fluorescence can be enhanced by the surfactant sodium dodecyl benzene sulfonate
(SDBS) in a Tris-HCI buffer at pH 8.50.[7] This method was used to determine the
concentration of Amaranth in foodstuffs, not for cellular imaging.
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Experimental Protocol: Fluorometric Quantification of
Amaranth

This protocol is adapted from Zhu et al. (2012) for the quantitative determination of Amaranth.

[7]

+ Reagent Preparation:

[¢]

Prepare a Tris-HCI buffer solution at pH 8.50.

[e]

Prepare a stock solution of Sodium Dodecyl Benzene Sulfonate (SDBS).

o

Prepare a stock solution of Amaranth of known concentration.

o

Create a series of Amaranth standards within the desired linear range (e.g., 1.00x10~7 to
1.00%1072 mol-L~2).

e Sample Preparation:
o To a fixed volume of each Amaranth standard or unknown sample, add the Tris-HCI buffer.

o Add SDBS solution to the mixture to enhance fluorescence. The optimal concentration of
SDBS should be determined empirically.

o Dilute to the final volume with distilled water.
e Fluorometric Measurement:
o Use a fluorescence spectrophotometer.

o Set the excitation and emission wavelengths to the empirically determined maxima for the
Amaranth-SDBS complex.

o Measure the fluorescence intensity of the blank (buffer and SDBS only), standards, and
unknown samples.

o Data Analysis:
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o Subtract the blank reading from all measurements.

o Construct a calibration curve by plotting fluorescence intensity versus the concentration of
the Amaranth standards.

o Determine the concentration of the unknown samples from the calibration curve.

Fluorometric Quantification Workflow

Prepare Amaranth Sample
(Standards or Unknowns)

Add Tris-HCI Buffer
(pH 8.5)

l

Add SDBS Surfactant
(Fluorescence Enhancer)

l

Measure Fluorescence
(Spectrofluorometer)

l

Analyze Data
(Calibration Curve)

Determine Concentration
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Workflow for the quantitative analysis of Amaranth using enhanced fluorescence.
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Cytotoxicity and Safety Considerations

The primary barrier to the widespread use of Amaranth in biological research, particularly in
drug development, is its documented toxicity. The 1976 FDA ban was a result of its
classification as a suspected carcinogen.[2][4] Subsequent studies have investigated its
genotoxic and cytotoxic potential in various models.

Table 3: Summary of Amaranth Toxicity Data

Study Model Concentration Observed Effect Source(s)
Minimum
Saccharomyces concentration to
. 1,250 pg/mL (at 37°C) - [81[°]
cerevisiae (yeast) cause significant DNA

damage (genotoxicity)

Human peripheral Cytostatic and highly
o 4 mM and 8 mM ) [10]
blood cells (in vitro) cytotoxic effects

High genotoxicity

Human peripheral (1.7x increase in
o 8 mM : . [10]
blood cells (in vitro) Sister Chromatid
Exchanges)

No genotoxic effects
] o 200 - 1000 mg/kg )
Swiss mice (in vivo) (oral) observed in gut [6]
ora
micronucleus assay

Detrimental to

] ] o spermatogenesis,
Swiss albino mice (in - ) ]
o) Not specified higher testicular [11]
vivo
toxicity compared to

Azorubine

These findings present a complex picture but underscore the need for caution. The potential for
Amaranth to induce DNA damage, cytotoxicity, and organ-specific toxicity at certain
concentrations makes it a high-risk reagent, especially in cell-based assays where unintended
biological effects could confound results.
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Interaction with Cellular Signaling

Beyond direct cytotoxicity, Amaranth has been shown to interact with specific cellular enzymatic
pathways, which is a critical consideration for researchers in drug development. A study found
that Amaranth, at concentrations as low as 100 nM, caused a twofold enhancement in the
activity of aryl hydrocarbon hydroxylase and guanylate cyclase.[12]

o Aryl hydrocarbon hydroxylase (AHH) is a member of the cytochrome P450 enzyme family
involved in the metabolism of xenobiotics, including drugs and carcinogens.

o Guanylate cyclase (GC) is an enzyme that synthesizes cyclic guanosine monophosphate
(cGMP), a crucial second messenger in many signaling pathways, including vasodilation,
retinal phototransduction, and neurotransmission.

The modulation of these enzymes by Amaranth could significantly alter cellular responses and
interfere with the study of drugs that target these or related pathways. It is also important to
distinguish the dye Amaranth from compounds derived from the Amaranthus plant. For
instance, 2-caffeoylisocitric acid, a phenolic compound from amaranth leaves, has been shown
to have anti-inflammatory properties by impairing NF-kB signaling, an effect unrelated to the
synthetic dye.[13]
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Known Enzymatic Interactions of Amaranth Dye
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Amaranth dye enhances the activity of key enzymes involved in metabolism and signaling.

Conclusion

Amaranth (Acid Red 27) is a well-characterized chemical with known physicochemical
properties. Its nature as an anionic dye suggests a theoretical potential for use as a general
histological counterstain. However, this guide concludes that its practical application as a
biological stain is severely limited and generally not recommended for modern research,
particularly in drug development.

The key limitations are:

o Lack of Standardized Protocols: There is a significant absence of validated, published
protocols for its use in biological staining.
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e Uncharacterized Fluorescence: Its fluorescence emission properties are unknown,

P

recluding its use as a fluorescent probe in microscopy.

 Significant Safety Concerns: Documented cytotoxicity, genotoxicity, and its status as a

suspected carcinogen pose considerable risks and potential for experimental artifacts.[2][8]
[10]

o Confounding Biological Activity: Its ability to modulate key enzymes like AHH and guanylate

cyclase can interfere with experimental results, making data interpretation unreliable.[12]

For

these reasons, researchers are advised to use safer, better-characterized, and inert

biological stains and fluorescent probes that are widely available and validated for specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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